molecular formula C15H11BrClNO B5249975 (2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-phenylprop-2-EN-1-one

(2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-phenylprop-2-EN-1-one

Cat. No.: B5249975
M. Wt: 336.61 g/mol
InChI Key: KNZZLZXRENYPLB-CMDGGOBGSA-N
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Description

(2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-phenylprop-2-EN-1-one is a chemical compound with a complex structure that includes a bromo and chloro-substituted phenyl group

Properties

IUPAC Name

(E)-3-(4-bromo-3-chloroanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO/c16-13-7-6-12(10-14(13)17)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZZLZXRENYPLB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-phenylprop-2-EN-1-one typically involves the reaction of 4-bromo-3-chloroaniline with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-phenylprop-2-EN-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

(2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-phenylprop-2-EN-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-phenylprop-2-EN-1-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-phenylprop-2-EN-1-one is unique due to its specific substitution pattern and the presence of both bromo and chloro groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

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